(E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(furan-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c22-18(8-6-16-4-2-10-23-16)21-12-14-5-7-17(20-11-14)15-3-1-9-19-13-15/h1-11,13H,12H2,(H,21,22)/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKOBMNDOQTWJH-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(C=C2)CNC(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C2=NC=C(C=C2)CNC(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-([2,3’-bipyridin]-5-ylmethyl)-3-(furan-2-yl)acrylamide typically involves the following steps:
Formation of the Bipyridine Intermediate: The bipyridine moiety can be synthesized through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using appropriate pyridine derivatives.
Acrylamide Formation: The acrylamide group can be introduced via a reaction between an acrylate ester and an amine derivative of the bipyridine intermediate.
Furan Ring Introduction: The furan ring can be attached through a Heck reaction or a similar coupling reaction, using a furan derivative and the acrylamide intermediate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-N-([2,3’-bipyridin]-5-ylmethyl)-3-(furan-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The acrylamide group can be reduced to form amines or other reduced derivatives.
Substitution: The bipyridine moiety can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could yield furanones, while reduction of the acrylamide group could yield amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-([2,3’-bipyridin]-5-ylmethyl)-3-(furan-2-yl)acrylamide can be used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes can be studied for their catalytic, electronic, and photophysical properties.
Biology and Medicine
In biology and medicine, compounds containing bipyridine and furan structures have been investigated for their potential as therapeutic agents. They may exhibit antimicrobial, anticancer, or anti-inflammatory activities, depending on their specific structure and mode of action.
Industry
In industry, such compounds can be used in the development of advanced materials, such as organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells
Mechanism of Action
The mechanism of action of (E)-N-([2,3’-bipyridin]-5-ylmethyl)-3-(furan-2-yl)acrylamide would depend on its specific application. For example, as a ligand in coordination chemistry, it would interact with metal ions to form complexes, influencing their electronic and catalytic properties. In biological systems, it might interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Impact of N-Substituents
- Bipyridine vs.
- Morpholinophenyl Derivatives (27a, 26a): The morpholine ring in 27a and 26a introduces polarity and conformational rigidity, which may optimize Sortase A inhibition by stabilizing enzyme-ligand interactions .
Heterocycle Variations
- Furan vs.
Q & A
Q. What are the optimal synthetic routes for (E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(furan-2-yl)acrylamide, and how can reaction yields be improved?
Methodological Answer: Synthesis typically involves coupling bipyridine derivatives with acrylamide precursors. Key steps include:
- Amide Bond Formation : React 5-(aminomethyl)-2,3'-bipyridine with (E)-3-(furan-2-yl)acryloyl chloride in anhydrous dichloromethane (DCM) using triethylamine as a base .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
- Yield Optimization : Control stoichiometry (1:1.2 molar ratio of amine to acryloyl chloride) and maintain temperatures between 0–5°C during acylation to minimize side reactions .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H NMR (400 MHz, CDCl) to confirm stereochemistry (E-configuration via coupling constants, Hz for acrylamide protons) and integration of bipyridine/furan protons .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 348.1452) .
- HPLC : Monitor purity using a C18 column (acetonitrile/water + 0.1% formic acid) with UV detection at 254 nm .
Q. What biological targets are plausible based on structural analogs, and how are preliminary target screens designed?
Methodological Answer:
- Target Hypotheses : Bipyridine moieties suggest metal chelation (e.g., Zn in enzyme active sites), while acrylamide groups may inhibit kinases or proteases .
- Screening Workflow :
- In Silico Docking : Use AutoDock Vina to predict binding to kinase domains (e.g., EGFR, Src) .
- Enzyme Assays : Test inhibition of Sortase A (a bacterial transpeptidase) via fluorescence-quenching assays .
- Cellular Uptake : Use LC-MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa) .
Advanced Research Questions
Q. How can the mechanism of action be elucidated for ambiguous activity profiles (e.g., dual kinase/metalloenzyme inhibition)?
Methodological Answer:
- Kinetic Studies : Measure values using surface plasmon resonance (SPR) for real-time binding kinetics to purified kinases .
- Metal Chelation Assays : Employ ICP-MS to detect Zn/Fe displacement from metalloenzymes like carbonic anhydrase .
- Mutagenesis : Engineer kinase active-site mutants (e.g., EGFR T790M) to test binding dependency on metal ions .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting improved potency?
Methodological Answer:
-
Core Modifications :
Substituent Effect on IC (Sortase A) Source Furan → Thiophene 2.5-fold decrease (enhanced hydrophobicity) Bipyridine → Pyrimidine Loss of activity (reduced metal chelation) -
Side-Chain Optimization : Introduce methyl groups to the bipyridine ring to improve metabolic stability (tested in microsomal assays) .
Q. How should contradictory data between in vitro and in vivo efficacy be resolved?
Methodological Answer:
- Pharmacokinetic Analysis : Compare plasma half-life (e.g., < 2h in mice vs. >6h in vitro) to identify rapid clearance issues .
- Metabolite Profiling : Use LC-QTOF-MS to detect hydroxylated or glucuronidated metabolites in liver microsomes .
- Formulation Adjustments : Encapsulate in PEGylated liposomes to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
